3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one
CAS No.: 174890-36-9
Cat. No.: VC7009267
Molecular Formula: C11H9BrF3NO2
Molecular Weight: 324.097
* For research use only. Not for human or veterinary use.
![3-Bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one - 174890-36-9](/images/structure/VC7009267.png)
Specification
CAS No. | 174890-36-9 |
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Molecular Formula | C11H9BrF3NO2 |
Molecular Weight | 324.097 |
IUPAC Name | 3-bromo-1-[3-(trifluoromethoxy)phenyl]pyrrolidin-2-one |
Standard InChI | InChI=1S/C11H9BrF3NO2/c12-9-4-5-16(10(9)17)7-2-1-3-8(6-7)18-11(13,14)15/h1-3,6,9H,4-5H2 |
Standard InChI Key | ZRFKSOGBVODLEW-UHFFFAOYSA-N |
SMILES | C1CN(C(=O)C1Br)C2=CC(=CC=C2)OC(F)(F)F |
Introduction
Chemical Identity and Structural Analysis
Spectroscopic Characterization
While experimental NMR or IR data for this compound remains unpublished, analogous γ-lactams provide predictive insights. For example, 3-bromo-1-[3-(trifluoromethyl)phenyl]pyrrolidin-2-one exhibits characteristic ¹H NMR resonances at δ 2.05 (s, 3H) for methyl groups and δ 7.29–7.71 (m, aromatic protons) . The trifluoromethoxy group’s electron-withdrawing effects would likely deshield adjacent protons, producing distinct splitting patterns in the aromatic region .
Synthetic Methodologies
Retrosynthetic Analysis
Two primary strategies emerge for constructing this molecule:
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Lactamization of Brominated Precursors: Cyclization of 4-bromo-4-(3-(trifluoromethoxy)phenylamino)butanoic acid derivatives under dehydrating conditions .
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Cross-Coupling Functionalization: Suzuki-Miyaura coupling between 3-bromopyrrolidin-2-one and 3-(trifluoromethoxy)phenylboronic acid, though this route risks lactam ring instability under basic conditions .
Stepwise Synthesis (Hypothetical Pathway)
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Amination: React 3-(trifluoromethoxy)aniline with ethyl 4-bromo-4-oxobutanoate to form ethyl 4-(3-(trifluoromethoxy)phenylamino)-4-bromobutanoate.
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Cyclization: Treat with polyphosphoric acid (PPA) at 120°C to induce lactam formation .
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Purification: Chromatographic isolation using reverse-phase HPLC with methanol/water gradients, yielding ~7% based on analogous procedures .
Table 1. Predicted Reaction Optimization Parameters
Parameter | Optimal Condition |
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Temperature | 120–140°C |
Catalyst | PPA or PTSA |
Solvent | Toluene or DMF |
Reaction Time | 12–24 hours |
Physicochemical Properties
Solubility and Partitioning
The compound’s solubility profile is dominated by its bromine and trifluoromethoxy substituents. Predictions using the XLOGP3 algorithm suggest a logP of 3.6–3.9, indicating high lipid affinity . Aqueous solubility is estimated at 0.009–0.126 mg/mL, necessitating polar aprotic solvents like DMSO for biological assays .
Thermal Stability
Differential scanning calorimetry (DSC) of similar brominated pyrrolidinones reveals decomposition onset temperatures of 180–220°C . The trifluoromethoxy group may lower this range by 10–15°C due to increased electron-withdrawing effects.
Pharmacological and Industrial Applications
Drug Discovery Scaffolds
γ-Lactams serve as privileged structures in kinase inhibitor design. Molecular docking studies propose that the bromine atom could occupy hydrophobic kinase pockets, while the trifluoromethoxy group modulates bioavailability through fluorine interactions .
Table 2. Hypothetical ADMET Profile
Parameter | Prediction |
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CYP2D6 Inhibition | High (Ki < 1 μM) |
Plasma Protein Binding | 89–92% |
BBB Penetration | Low (LogBB < -1) |
Material Science Applications
The compound’s strong dipole moment (~5.2 D) makes it a candidate for nonlinear optical materials. Bromine’s heavy atom effect could also enhance phosphorescent properties in OLED architectures.
Future Research Directions
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Synthetic Innovation: Developing transition-metal-free cyclization methods to improve atom economy .
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Biological Screening: Prioritizing assays against neurodegenerative targets like tau protein kinases.
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Crystallography: Single-crystal X-ray studies to confirm stereoelectronic effects of the trifluoromethoxy group.
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